molecular formula C19H21NO2 B5838017 4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B5838017
M. Wt: 295.4 g/mol
InChI Key: JSUKZXSFEZXXFU-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzamide moiety and a tetrahydronaphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrahydronaphthalenyl Intermediate: The starting material, 5,6,7,8-tetrahydronaphthalene, is subjected to a series of reactions to introduce functional groups necessary for further modifications.

    Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group.

    Amidation: The ethoxylated intermediate is reacted with benzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
  • 4-ethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
  • Tegileridine

Uniqueness

4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to its specific structural features, such as the ethoxy group and the tetrahydronaphthalenyl moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-22-16-12-10-15(11-13-16)19(21)20-18-9-5-7-14-6-3-4-8-17(14)18/h5,7,9-13H,2-4,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUKZXSFEZXXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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